Oxalato de lantano

Descripción general

Descripción

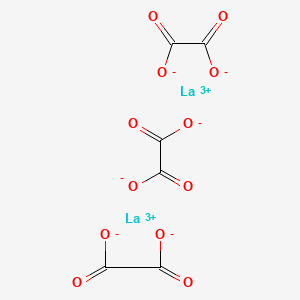

Lanthanum oxalate is an inorganic compound, a salt of lanthanum metal and oxalic acid with the chemical formula La₂(C₂O₄)₃. It typically forms colorless crystals that are poorly soluble in water . This compound is known for its various crystallohydrates, which decompose when heated .

Aplicaciones Científicas De Investigación

Lanthanum oxalate has several scientific research applications, including:

Specialty Glass: Used in the production of specialty glass with improved optical properties.

Phosphors: Utilized in the manufacturing of phosphors for various lighting and display technologies.

Water Treatment: Employed in water treatment processes to remove impurities.

Catalysts: Acts as a catalyst in various chemical reactions, including petroleum cracking.

Advanced Materials: Used in the synthesis of advanced materials such as lithium lanthanum titanate for energy storage applications.

Mecanismo De Acción

Target of Action

Lanthanum oxalate is an inorganic compound, a salt of lanthanum metal and oxalic acid with the chemical formula La2(C2O4)3 . The primary targets of lanthanum oxalate are dietary phosphates . Lanthanum oxalate binds to these dietary phosphates, forming insoluble lanthanum phosphate complexes .

Mode of Action

The interaction of lanthanum oxalate with its targets involves ionic binding and precipitation of insoluble complexes within the lumen of the intestine . This prevents the absorption of dietary phosphate . The small fraction of lanthanum that is absorbed is excreted predominantly in bile, with less than 2% being eliminated by the kidneys .

Biochemical Pathways

Lanthanum oxalate affects the biochemical pathways related to phosphate metabolism. By binding to dietary phosphates and preventing their absorption, lanthanum oxalate disrupts the normal phosphate metabolism, leading to a decrease in serum phosphate levels . This can have downstream effects on various biochemical pathways that involve phosphates.

Result of Action

The primary molecular and cellular effect of lanthanum oxalate’s action is the reduction of serum phosphate levels . By binding to dietary phosphates and preventing their absorption, lanthanum oxalate effectively reduces the amount of phosphate that enters the bloodstream .

Action Environment

The action, efficacy, and stability of lanthanum oxalate can be influenced by various environmental factors. For instance, the presence of dietary phosphates in the gastrointestinal tract is necessary for lanthanum oxalate to exert its phosphate-binding action . Furthermore, the solubility of lanthanum oxalate can be affected by the pH of the environment . It forms colorless crystals that are poorly soluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lanthanum oxalate can be synthesized through the reaction of soluble lanthanum nitrate with an excess of oxalic acid:

2La(NO3)3+3(COOH)2→La2(C2O4)3+6HNO3

Alternatively, it can be prepared by reacting lanthanum chloride with oxalic acid:

2LaCl3+3H2C2O4→La2(C2O4)3+6HCl

These reactions typically occur under ambient conditions .

Industrial Production Methods: Industrial production of lanthanum oxalate often involves similar synthetic routes but on a larger scale. The choice of starting materials and reaction conditions may vary depending on the desired purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Lanthanum oxalate undergoes various chemical reactions, including:

Thermal Decomposition: When heated, lanthanum oxalate decomposes to form lanthanum oxide and carbon dioxide.

Reaction with Acids: Lanthanum oxalate reacts with strong acids to form lanthanum salts and oxalic acid.

Common Reagents and Conditions:

Oxalic Acid: Used in the synthesis of lanthanum oxalate.

Strong Acids (e.g., Hydrochloric Acid): Used to convert lanthanum oxalate into other lanthanum salts.

Major Products:

Lanthanum Oxide: Formed during the thermal decomposition of lanthanum oxalate.

Lanthanum Salts: Formed when lanthanum oxalate reacts with strong acids.

Comparación Con Compuestos Similares

- Calcium oxalate

- Sodium oxalate

- Magnesium oxalate

- Strontium oxalate

- Barium oxalate

- Potassium oxalate

- Beryllium oxalate

Actividad Biológica

Lanthanum oxalate, a compound formed from lanthanum and oxalic acid, has garnered attention for its potential biological activities, particularly in the context of oxalate metabolism and its implications for kidney health. This article explores the biological activity of lanthanum oxalate, including its mechanism of action, therapeutic potential, and relevant research findings.

Lanthanum oxalate can be synthesized through precipitation methods involving lanthanum nitrate and oxalic acid in aqueous solutions. The resulting compound typically forms as a hydrate, which can undergo thermal decomposition to yield lanthanum oxide (La2O3) at elevated temperatures . The thermal stability and decomposition kinetics of lanthanum oxalate have been studied extensively, revealing insights into its structural transformations under varying conditions .

The primary biological activity of lanthanum oxalate is linked to its ability to bind oxalate ions. This property is particularly significant in conditions such as hyperoxaluria, where excessive oxalate levels can lead to kidney stone formation and nephrocalcinosis. Lanthanum carbonate, a related compound, has been shown to inhibit intestinal absorption of oxalate, thereby reducing urinary oxalate excretion . This mechanism is hypothesized to extend to lanthanum oxalate, suggesting that it may also play a role in managing oxalate-related disorders.

Research Findings

1. In Vitro Studies:

In vitro experiments demonstrated that lanthanum effectively binds oxalate ions across a pH range similar to that found in the human intestine. This binding capability was shown to significantly reduce the levels of free oxalate in solution .

2. In Vivo Studies:

A study involving male Sprague-Dawley rats assessed the effects of lanthanum carbonate on nephrocalcinosis development after oxalate administration. Rats treated with lanthanum exhibited markedly lower plasma and urinary oxalate concentrations compared to untreated controls. Histological analysis revealed significantly reduced nephrocalcinosis in the lanthanum-treated group .

3. Case Studies:

Clinical observations have indicated that lanthanum carbonate can effectively lower plasma and urinary oxalate levels in patients with primary hyperoxaluria type 1. In two reported cases, treatment led to notable reductions in both plasma and urinary oxalate concentrations, suggesting therapeutic potential for managing hyperoxaluria .

Data Summary

The following table summarizes key findings from various studies on the biological activity of lanthanum oxalate:

Propiedades

Número CAS |

537-03-1 |

|---|---|

Fórmula molecular |

C6La2O12 |

Peso molecular |

541.87 g/mol |

Nombre IUPAC |

lanthanum(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.2La/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

Clave InChI |

OXHNIMPTBAKYRS-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[La+3].[La+3] |

SMILES canónico |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[La+3].[La+3] |

Key on ui other cas no. |

537-03-1 |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lanthanum oxalate exists primarily as a decahydrate with the molecular formula La2(C2O4)3•10H2O. Its molecular weight is 703.99 g/mol [].

ANone: Several spectroscopic techniques have been employed to characterize Lanthanum oxalate:

- X-ray Diffraction (XRD): XRD analysis reveals the crystalline nature of Lanthanum oxalate and enables the determination of its unit cell parameters [].

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of characteristic functional groups, such as water molecules and carboxylic acid groups [].

- Energy-dispersive X-ray fluorescence analysis (EDXRF): EDXRF provides information on the elemental composition of Lanthanum oxalate, confirming the presence and ratio of lanthanum, carbon, and oxygen [].

A: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal that Lanthanum oxalate decahydrate loses its water molecules around 200 °C []. Further heating leads to the release of CO and CO2 around 350-425 °C, ultimately decomposing into Lanthanum oxide (La2O3) [, , ].

A: The choice of solvent during precipitation significantly impacts the morphology of Lanthanum oxalate particles. For instance, using a mixture of water and ethanol with trisodium citrate as a complexing agent can lead to the formation of hierarchical micro-particles and nano-tubes [].

A: Lanthanum oxalate can act as a fuel additive, effectively reducing NOx, CO, and hydrocarbon emissions from diesel engines. A mass fraction of about 45 mg/L in diesel has been identified as a suitable concentration [].

A: Modifying polyallylamine resin (Sevelamer hydrochloride) with Lanthanum oxalate significantly enhances its phosphate adsorption capacity, particularly in alkaline environments []. This makes it a potential candidate for water treatment applications.

A: Lanthanum oxide (La2O3) is obtained by the thermal decomposition of Lanthanum oxalate. Calcination of the oxalate at temperatures around 1200 °C for 2 hours results in the formation of La2O3 [].

ANone: Lanthanum oxide derived from Lanthanum oxalate can be used in various applications, including:

- Anode material in lithium-ion batteries: Lithium Lanthanum Titanate (LLTO) derived from Lanthanum oxalate shows promise as an anode material due to its high conductivity and pseudocapacitive characteristics [].

A: Yes, Lanthanum can be efficiently recovered from spent FCC catalysts using hydrometallurgical processes. Acid leaching followed by selective precipitation with oxalic acid leads to high-purity Lanthanum oxalate, which can be further processed to obtain Lanthanum oxide [].

A: Research indicates that Aspergillus niger can transform Lanthanum present in monazite into Lanthanum oxalate []. This biomineralization process shows potential for the biorecovery of Lanthanum from natural sources.

A: Yes, gamma irradiation can influence the thermal decomposition of Lanthanum oxalate, generally increasing the energy of activation required for the process [].

A: While Lanthanum oxalate itself might not have direct biological applications, its interaction with biological systems is an area of interest. For instance, research shows that Lanthanum oxalate nanorods exhibit fluorescence resonance energy transfer (FRET) with a naphthalimide derivative, suggesting potential applications in sensing antioxidant molecules [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.